molecular formula C13H13Cl B14549113 1-(2-Chloropropan-2-yl)naphthalene CAS No. 62094-19-3

1-(2-Chloropropan-2-yl)naphthalene

Cat. No.: B14549113
CAS No.: 62094-19-3
M. Wt: 204.69 g/mol
InChI Key: AXRMIOOQOHUNRF-UHFFFAOYSA-N
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Description

1-(2-Chloropropan-2-yl)naphthalene is an organic compound with the molecular formula C13H13Cl It is a derivative of naphthalene, where a 2-chloropropan-2-yl group is attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropropan-2-yl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropropan-2-yl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can convert the compound into hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Alcohols: Formed through nucleophilic substitution.

    Ketones and Carboxylic Acids: Formed through oxidation.

    Hydrocarbons: Formed through reduction.

Scientific Research Applications

1-(2-Chloropropan-2-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropan-2-yl)naphthalene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s aromatic ring can undergo electrophilic aromatic substitution, allowing for further functionalization.

Molecular Targets and Pathways:

    Nucleophilic Substitution: Targets nucleophiles such as hydroxide ions.

    Electrophilic Aromatic Substitution: Involves the aromatic ring and electrophiles.

Comparison with Similar Compounds

1-(2-Chloropropan-2-yl)naphthalene can be compared with other similar compounds, such as:

    1-(2-Bromopropan-2-yl)naphthalene: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Chloropropan-2-yl)benzene: Similar structure but with a benzene ring instead of naphthalene.

    2-Chloropropane: Similar alkyl group but without the aromatic ring.

Properties

CAS No.

62094-19-3

Molecular Formula

C13H13Cl

Molecular Weight

204.69 g/mol

IUPAC Name

1-(2-chloropropan-2-yl)naphthalene

InChI

InChI=1S/C13H13Cl/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI Key

AXRMIOOQOHUNRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC2=CC=CC=C21)Cl

Origin of Product

United States

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